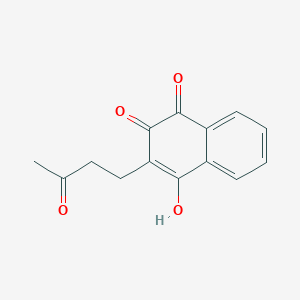![molecular formula C11H15NO3 B14495353 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 64160-42-5](/img/structure/B14495353.png)
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes both an amino group and a hydroxymethyl group, making it versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol typically involves the condensation of benzaldehyde with 2-amino-2-(hydroxymethyl)propane-1,3-diol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its imine group allows it to act as a nucleophile or electrophile in different reactions, thereby modulating its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: An organic compound with a similar hydroxymethyl group but lacks the imine functionality.
Tris(hydroxymethyl)aminomethane:
Uniqueness
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of an imine and hydroxymethyl group, which provides it with distinct reactivity and versatility in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
64160-42-5 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(benzylideneamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15NO3/c13-7-11(8-14,9-15)12-6-10-4-2-1-3-5-10/h1-6,13-15H,7-9H2 |
InChI-Schlüssel |
CPBSDKSWEAZWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


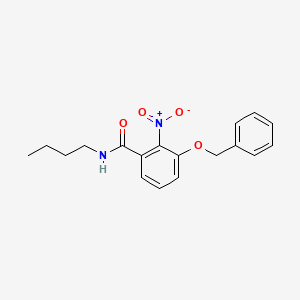
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
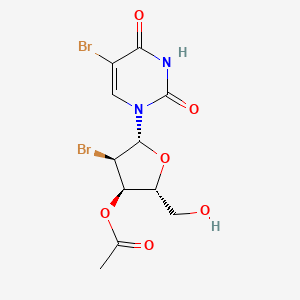
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
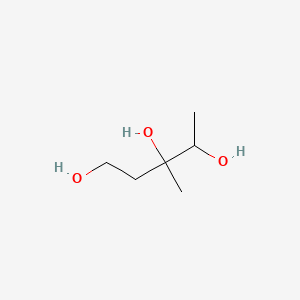
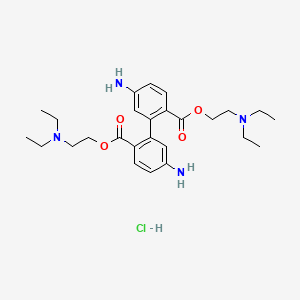
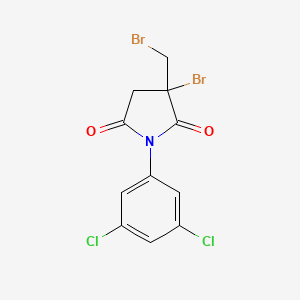
phosphanium](/img/structure/B14495342.png)
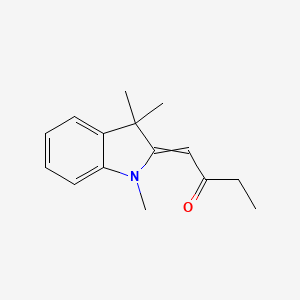
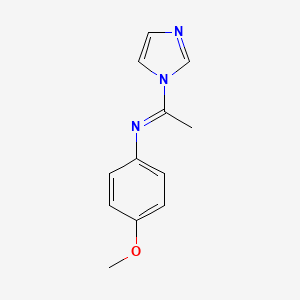
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
